molecular formula C14H15ClFNO B5770254 3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one

3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one

Cat. No. B5770254
M. Wt: 267.72 g/mol
InChI Key: UJTMRWGFAMDHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one, also known as CDCFH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cyclohexenone family and is known for its unique chemical properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one is not fully understood, but studies have shown that it interacts with various proteins and enzymes in the body. One of the key targets of this compound is the protein kinase CK2, which plays a critical role in regulating cell growth and proliferation. This compound has been shown to inhibit the activity of CK2, which in turn leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of inflammatory cytokines. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one has several advantages as a tool for scientific research. It is a highly specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various biological processes. This compound is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one of the limitations of this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one. One area of research is to further elucidate the mechanism of action of this compound and its interactions with various proteins and enzymes in the body. Another area of research is to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to explore the potential toxicity of this compound and its effects on normal cells.

Synthesis Methods

The synthesis of 3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-fluoroaniline with 4,4-dimethylcyclohexanone in the presence of a catalyst. This reaction results in the formation of the intermediate product, which is then further reacted with acetic anhydride to yield the final product, this compound.

Scientific Research Applications

3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential applications in scientific research. One of the key areas of research is in the field of cancer biology. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-4,4-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO/c1-14(2)6-5-10(18)8-13(14)17-9-3-4-12(16)11(15)7-9/h3-4,7-8,17H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTMRWGFAMDHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C=C1NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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